Lipophilicity Superiority: Tibrofan logP 5.288 vs. Tirofiban logP 1.4–3.6 vs. Eptifibatide logP 1.63
Tibrofan exhibits a calculated logP of 5.288 [REFS‑1], markedly higher than the clinically approved non‑peptide αIIb/β3 inhibitor Tirofiban (XLogP 1.4 per NCATS Inxight; XLogP 3.61 per IUPHAR) [REFS‑2] and the cyclic heptapeptide Eptifibatide (logP 1.63) [REFS‑3]. This 2–4 log‑unit increase translates to a theoretical 100‑ to 10 000‑fold greater partition coefficient in octanol/water, predicting substantially higher membrane permeability and tissue distribution that can be exploited in assays requiring intracellular or membrane‑spanning target engagement.
| Evidence Dimension | Calculated lipophilicity (logP / XLogP) |
|---|---|
| Target Compound Data | logP = 5.288 (ALogP, ZINC) |
| Comparator Or Baseline | Tirofiban: XLogP 1.4 (NCATS) / 3.61 (IUPHAR); Eptifibatide: logP 1.63 |
| Quantified Difference | Δ logP = +1.7 to +3.9 (vs. Tirofiban); +3.66 (vs. Eptifibatide) |
| Conditions | In silico prediction; ZINC ALPs descriptors, XLogP3 algorithm |
Why This Matters
Higher lipophilicity directly influences in vitro dissolution, non‑specific binding, and cell‑based assay performance, making Tibrofan the preferred choice when high membrane partitioning is desired.
- [1] ZINC20 Database. ZINC000000538456 (Tibrofan) — logP 5.288. University of California San Francisco (2025). View Source
- [2] NCATS Inxight Drugs — Tirofiban (XLogP 1.4); Guide to Malaria Pharmacology — Tirofiban (XLogP 3.61). View Source
